molecular formula C16H16ClN3O6 B6309320 Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 2109148-38-9

Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B6309320
CAS RN: 2109148-38-9
M. Wt: 381.77 g/mol
InChI Key: BHWZNTXPLSZOPI-UHFFFAOYSA-N
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Description

The compound “Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate” is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms, and a phenyl ring with a chloro and an ethoxy substituent . The presence of the ester group (dicarboxylate) suggests that it might have been synthesized from a carboxylic acid precursor .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the phenyl ring, and the ester group would all contribute to its overall structure. The ethoxy and chloro substituents on the phenyl ring could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The triazole ring is known to participate in various chemical reactions. The ester group could undergo hydrolysis, and the chloro group on the phenyl ring could potentially be substituted in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, the presence of hydrogen bond donors and acceptors, and its molecular weight could affect properties like solubility, melting point, and boiling point .

Mechanism of Action

Without specific context or application, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could include exploring its potential applications, studying its reactivity, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O6/c1-4-26-12-6-5-9(7-10(12)17)11(21)8-20-14(16(23)25-3)13(18-19-20)15(22)24-2/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWZNTXPLSZOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

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